molecular formula C10H15ClN2O3 B1487312 Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride CAS No. 2203069-92-3

Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride

Cat. No.: B1487312
CAS No.: 2203069-92-3
M. Wt: 246.69 g/mol
InChI Key: CULCXVXHXZIYIB-UHFFFAOYSA-N
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Description

Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride: is a chemical compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-piperidinyl carboxylic acid derivatives with reagents like thionyl chloride to form the oxazole ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Other oxazole derivatives

  • Methyl esters of similar structures

Uniqueness: Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride is unique due to its specific structural features and potential applications. Its combination of the piperidinyl group and the oxazole ring makes it distinct from other compounds in its class.

Properties

IUPAC Name

methyl 2-piperidin-2-yl-1,3-oxazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-15-9(12-8)7-4-2-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULCXVXHXZIYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Reactant of Route 4
Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Reactant of Route 5
Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Reactant of Route 6
Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride

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